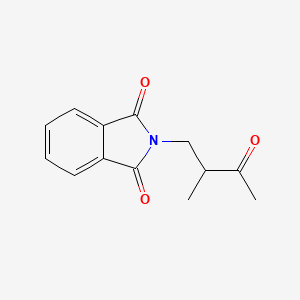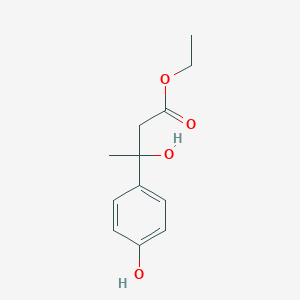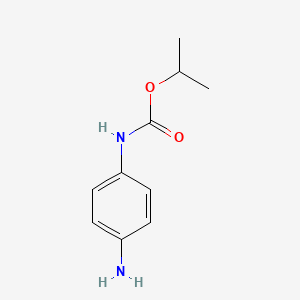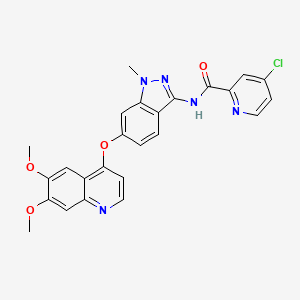
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and reactivity, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione typically involves the reaction of 2-methyl-3-oxobutylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
Applications De Recherche Scientifique
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: : It could be explored for its therapeutic properties and potential use in drug development.
Industry: : The compound may find applications in the production of materials, chemicals, and other industrial products.
Mécanisme D'action
The mechanism by which 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparaison Avec Des Composés Similaires
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can be compared with other similar compounds such as 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione and 1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl) . These compounds share structural similarities but may differ in their reactivity and applications.
List of Similar Compounds
2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl)
1-Cyclohexanone, 2-methyl-2-(3-methyl-2-oxobutyl)
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(2-methyl-3-oxobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-8(9(2)15)7-14-12(16)10-5-3-4-6-11(10)13(14)17/h3-6,8H,7H2,1-2H3 |
Clé InChI |
NUQQRQOPMDEIOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)

![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)




![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)

![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
